2-Oxazolamine, N-butyl-4-methyl-
Description
2-Oxazolamine, N-butyl-4-methyl- is a substituted oxazolamine derivative characterized by a five-membered oxazole ring containing an amine group at position 2, a methyl group at position 4, and a butyl substituent on the nitrogen atom. Oxazolamines are of interest in medicinal and agricultural chemistry due to their bioactivity, including roles as intermediates in drug synthesis and stimulant analogs .
Properties
CAS No. |
57067-38-6 |
|---|---|
Molecular Formula |
C8H14N2O |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
N-butyl-4-methyl-1,3-oxazol-2-amine |
InChI |
InChI=1S/C8H14N2O/c1-3-4-5-9-8-10-7(2)6-11-8/h6H,3-5H2,1-2H3,(H,9,10) |
InChI Key |
BCXXNJCHMPDNCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC(=CO1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares structural features and key physicochemical parameters of 2-Oxazolamine, N-butyl-4-methyl- with its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | CAS Number | Key Properties |
|---|---|---|---|---|---|
| 2-Oxazolamine, N-butyl-4-methyl- | Not explicitly provided | Inferred ~184.2* | N-butyl, 4-methyl | Not available | Likely moderate lipophilicity |
| 4-Methyl-1,3-oxazol-2-amine | C₄H₆N₂O | 98.11 | 4-methyl | 35629-70-0 | Low molecular weight, polar |
| 4,4'-DMAR (4-methylaminorex) | C₁₂H₁₆N₂O | 204.27 | 4-methyl, 4-methylphenyl | 1595 (DEA) | Controlled substance, stimulant |
| 2-Oxazolamine, 4-(4-chlorophenyl) | C₉H₇ClN₂O | 194.62 | 4-(4-chlorophenyl) | 68101-25-7 | Higher lipophilicity due to Cl |
| 2-Oxazolamine, N-butyl-4-(4-chlorophenyl) | C₁₃H₁₅ClN₂O | 250.73 | N-butyl, 4-(4-chlorophenyl) | 61883-64-5 | High molecular weight, hydrophobic |
*Estimated based on structural similarity to 4-methyl-1,3-oxazol-2-amine with a butyl group.
Key Observations :
- Substituent Effects : The N-butyl group in 2-Oxazolamine, N-butyl-4-methyl- increases lipophilicity compared to simpler analogs like 4-methyl-1,3-oxazol-2-amine. This may enhance membrane permeability in biological systems .
- Electrochemical Behavior : Substituted oxazolamines exhibit distinct electrochemical oxidation profiles. For example, 2-oxazolamine derivatives form conductive products upon oxidation, unlike thiazolamine analogs, which lose conductivity .
Pharmacological and Regulatory Profiles
- 4,4'-DMAR: A Schedule I controlled substance with stimulant properties akin to aminorex.
- However, the absence of an aromatic substituent (e.g., phenyl) may reduce potency compared to 4,4'-DMAR .
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